molecular formula C13H18N2O4 B14670377 N-Cyclohexyl-5-nitro-2-furanpropanamide CAS No. 39965-29-2

N-Cyclohexyl-5-nitro-2-furanpropanamide

Cat. No.: B14670377
CAS No.: 39965-29-2
M. Wt: 266.29 g/mol
InChI Key: HAKWQWVHDYQMBY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-nitro-2-furanpropanamide is a nitrofuran derivative characterized by a 5-nitro-2-furyl moiety linked to a propanamide backbone substituted with a cyclohexyl group. Nitrofuran derivatives are historically significant for their antimicrobial properties, though many have been restricted due to carcinogenic risks . The cyclohexyl substituent may influence solubility, bioavailability, and toxicity, distinguishing it from other nitrofurans with aromatic or heterocyclic substituents (e.g., chlorophenyl or thiazolyl groups) .

Properties

CAS No.

39965-29-2

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

N-cyclohexyl-3-(5-nitrofuran-2-yl)propanamide

InChI

InChI=1S/C13H18N2O4/c16-12(14-10-4-2-1-3-5-10)8-6-11-7-9-13(19-11)15(17)18/h7,9-10H,1-6,8H2,(H,14,16)

InChI Key

HAKWQWVHDYQMBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-nitro-2-furanpropanamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-nitro-2-furanpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-5-nitro-2-furanpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-nitro-2-furanpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-Cyclohexyl-5-nitro-2-furanpropanamide can be inferred through comparisons with structurally related nitrofuran derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Key Features
This compound Cyclohexyl, propanamide, 5-nitro-2-furyl Likely moderate lipophilicity due to cyclohexyl; potential for altered metabolic stability vs. aromatic analogs .
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide Thiazolyl, hydrazide High carcinogenicity in mice (stomach, lung tumors); acute toxicity observed .
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Oxadiazine, acetamido Induces rare hemangioendothelialsarcomas in rats; distinct tumor profile vs. other nitrofurans .
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant or chelating activity inferred from hydroxamate group; reduced carcinogenic risk compared to non-hydroxamate nitrofurans .

Physicochemical Properties

  • Metabolic Stability : Propanamide linkages may resist hydrolysis better than ester-containing nitrofurans, prolonging half-life but increasing bioaccumulation risks .

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